5-(o-Tolyl)-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The oxadiazole moiety is known for its diverse pharmacological applications, making derivatives like 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine of significant interest in drug discovery.
This compound can be classified under the category of heterocyclic compounds. It is synthesized from o-tolyl derivatives and is part of a broader class of 1,2,4-oxadiazoles that have been extensively studied for their biological activities. The structural formula can be denoted as CHNO, indicating the presence of nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom.
The synthesis of 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine can be achieved through various methods:
The synthesis typically requires precise control over reaction conditions such as temperature and time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds.
Key spectral data for 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine includes:
5-(o-Tolyl)-1,2,4-oxadiazol-3-amine participates in various chemical reactions:
The reactivity of 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine is influenced by the electronic properties of the o-tolyl group and the nitrogen atoms within the oxadiazole ring.
While specific mechanisms for 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine are still under investigation, compounds in this class often exert their biological effects through interactions with enzymes or receptors involved in disease processes. For example:
Studies indicate that certain derivatives demonstrate moderate inhibitory activity against these enzymes with IC values ranging from 12.8 µM to over 99 µM .
5-(o-Tolyl)-1,2,4-oxadiazol-3-amine is typically presented as a white solid with a defined melting point. Its solubility characteristics are influenced by the presence of polar functional groups.
5-(o-Tolyl)-1,2,4-oxadiazol-3-amine has several promising applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its therapeutic potential was recognized [1] [2]. The inaugural 1,2,4-oxadiazole drug, Oxolamine, was introduced in the 1960s as a cough suppressant, leveraging the ring’s bioisosteric properties to mimic labile ester functionalities [1] [6]. This breakthrough catalyzed drug development programs that yielded multiple FDA-approved agents:
The period 2000–2020 witnessed exponential growth in 1,2,4-oxadiazole research, driven by discoveries of natural derivatives like the cytotoxic marine alkaloids Phidianidine A/B and the neuroactive quisqualic acid [1]. Over 1,300 scientific articles and patents focused on this scaffold were published between 2008–2019 alone, underscoring its enduring pharmaceutical relevance [7].
Table 1: Key Therapeutic Milestones of 1,2,4-Oxadiazoles
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppression | First commercial drug with 1,2,4-oxadiazole core |
1980s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism |
2000s | Pleconaril | Antiviral (picornavirus) | Broad-spectrum enterovirus inhibition |
2010s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough promoter |
2020s | Phidianidine-derived | Chemotherapy (cytotoxic) | Natural product-inspired tumor cell line inhibition |
The 2-amino-1,2,4-oxadiazole substructure confers unique advantages in molecular recognition and metabolic stability:
Table 2: Impact of 2-Amino Group on Drug-like Properties
Property | 2-Amino-1,2,4-oxadiazole | Unsubstituted 1,2,4-oxadiazole | Biological Consequence |
---|---|---|---|
Hydrogen-bond capacity | 2 H-donors, 3 H-acceptors | 0 H-donors, 3 H-acceptors | Enhanced target binding affinity (ΔKd 3–10-fold) |
Metabolic stability | t₁/₂ > 120 min (S9 fraction) | t₁/₂ 40–80 min | Reduced hepatic clearance |
cLogP (avg) | 1.8–2.5 | 2.9–3.7 | Improved solubility (>100 µM in PBS) |
Synthetic versatility | Direct functionalization at -NH₂ | Limited modification sites | Rapid generation of SAR libraries |
Strategic incorporation of ortho-tolyl at C5 balances steric, electronic, and hydrophobic parameters for optimized target engagement:
Table 3: Comparative Efficacy of 5-Aryl-1,2,4-oxadiazol-3-amines
C5 Substituent | Anticancer IC₅₀ (MCF-7, µM) | Cholinesterase Inhibition (AChE IC₅₀, µM) | Structural Advantage |
---|---|---|---|
o-Tolyl | 12.8 ± 0.9 | 18.4 ± 1.2 | Optimal hydrophobic contact; torsional strain enhances selectivity |
m-Tolyl | 24.3 ± 1.5 | 32.7 ± 2.1 | Moderate steric interference with target binding |
p-Tolyl | 45.6 ± 2.8 | 67.3 ± 3.8 | Linear geometry causes off-target interactions |
Phenyl | >100 | >100 | Inadequate hydrophobic stabilization |
3,4,5-Trimethoxyphenyl | 0.046* (HeLa) | NT | Enhanced microtubule depolymerization (cf. combretastatin) [5] |
*Data sourced from [3] [4] [5]; NT = Not Tested
Molecular docking of 5-(o-tolyl)-1,2,4-oxadiazol-3-amine derivatives reveals critical interactions:
These features establish 5-(o-tolyl)-1,2,4-oxadiazol-3-amine as a privileged scaffold for next-generation therapeutics targeting oncologic, neurologic, and infectious diseases.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0